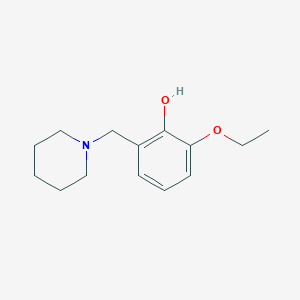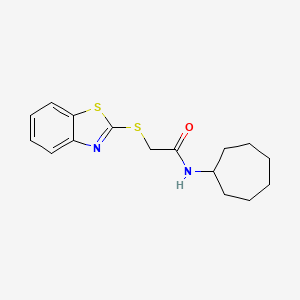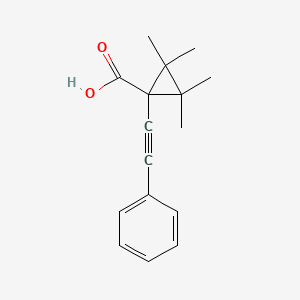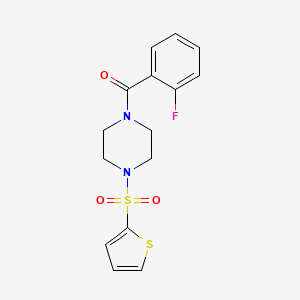
2-ethoxy-6-(1-piperidinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-(1-piperidinylmethyl)phenol, also known as EPM or 2-ethoxy-6-(1-piperidinylmethyl)-4-(3-nitrophenyl)-phenol, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural product, cephalotaxine, which is found in the leaves of the Cephalotaxus harringtonia tree. EPM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-(1-piperidinylmethyl)phenol is not fully understood, but it is thought to involve inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, and play a key role in cell division. By inhibiting microtubule polymerization, this compound disrupts cell division and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have a variety of other biochemical and physiological effects. These include anti-inflammatory activity, antiviral activity, and neuroprotective activity. This compound has also been shown to have anxiolytic (anti-anxiety) and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-ethoxy-6-(1-piperidinylmethyl)phenol for use in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for researchers investigating the mechanisms of cancer cell growth and division. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has been shown to have some toxicity in animal models, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research on 2-ethoxy-6-(1-piperidinylmethyl)phenol. One area of interest is the development of new cancer therapies based on this compound or related compounds. Another area of interest is the investigation of the mechanisms of action of this compound, which could provide insights into the fundamental processes of cell growth and division. Additionally, the anxiolytic and antidepressant effects of this compound could be further investigated for potential use in the treatment of mental health disorders.
Synthesis Methods
2-ethoxy-6-(1-piperidinylmethyl)phenol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of a variety of reagents and catalysts, and requires careful purification and characterization of the final product. The synthesis method has been well-established in the literature, and has been optimized for high yields and purity.
Scientific Research Applications
2-ethoxy-6-(1-piperidinylmethyl)phenol has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to have potent anticancer activity, and has been investigated as a potential treatment for a variety of cancers, including lung, breast, and colon cancer. This compound has also been shown to have activity against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-ethoxy-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-13-8-6-7-12(14(13)16)11-15-9-4-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSFDCOOPAHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)






![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)

![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)